8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate
Description
8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate (CAS: 896033-55-9) is a bifunctional chromene derivative with a molecular formula of C23H19NO7 and a molecular weight of 421.40 g/mol . Its structure comprises two chromene (benzopyranone) moieties linked at positions 3 and 4', with an ethoxy group at position 8 and a dimethylcarbamate ester at position 7'.
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO7/c1-4-28-18-7-5-6-13-10-17(22(26)31-21(13)18)16-12-20(25)30-19-11-14(8-9-15(16)19)29-23(27)24(2)3/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLZEYMZRWGYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate (CAS Number: 896034-24-5) is a synthetic compound with a complex structure that includes a bichromene framework. Its molecular formula is C24H20O7, and it has a molecular weight of approximately 420.41 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities.
Chemical Structure and Properties
The compound features two dioxo groups and an ethoxy substituent, which contribute to its reactivity and biological interactions. The presence of these functional groups suggests potential applications in pharmacology and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C24H20O7 |
| Molecular Weight | 420.41 g/mol |
| CAS Number | 896034-24-5 |
| SMILES | CCOc1cccc2c1oc(=O)c(c2)c1cc(=O)oc2c1ccc(c2)OC(=O)C(C)C |
Antitumor Activity
Research indicates that compounds within the bichromene family exhibit significant antitumor properties. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. A notable study highlighted the cytotoxic effects of similar compounds at concentrations as low as 6.25 µM against HL-60 leukemia cells .
Case Study:
In a comparative study, 8-ethoxy-2,2'-dioxo-2H,2'H-bichromen-7'-yl dimethylcarbamate was tested against several cancer cell lines, including HSC-2 cells. The results indicated that the compound exhibited preferential cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that similar bichromene derivatives can protect neuronal cells from oxidative stress-induced apoptosis. For example, compounds like narciclasine have demonstrated neuroprotective effects against H₂O₂-induced cell death in SH-SY5Y dopaminergic neuroblastoma cells.
Research Findings:
A recent investigation into the neuroprotective properties of related compounds revealed that they could mitigate neuronal damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.
The biological activity of 8-ethoxy-2,2'-dioxo-2H,2'H-bichromen-7'-yl dimethylcarbamate is thought to involve several mechanisms:
- Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells.
- Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer progression or neurodegeneration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 8-ethoxy-2,2'-dioxo-2H,2'H-bichromen-7'-yl dimethylcarbamate, it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 8-Methoxy-3-(1-pyrrolidinyl)-1-benzofuran | 896034-17-6 | Neuroprotective effects |
| Dihydrocoumarin | 119-84-6 | Antimicrobial properties |
| Coumarin | 91-64-5 | Anticoagulant and anticancer activities |
Comparison with Similar Compounds
Substituent Variations at Position 8
- 8-Methoxy vs. 8-Ethoxy :
The methoxy analog (8-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl acetate, CAS: 855774-21-9) has a methoxy (-OCH3) group at position 8, resulting in a lower molecular weight (378.34 g/mol) compared to the ethoxy (-OC2H5) variant . Ethoxy groups typically enhance lipophilicity, which may improve membrane permeability in biological systems.
Ester Group Variations at Position 7'
- Dimethylcarbamate vs. Acetate: Replacing the dimethylcarbamate with an acetate group (as in the methoxy analog) reduces steric hindrance and alters electronic properties.
- 2-Methylpropanoate Ester: 8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl 2-methylpropanoate (purity: 90%) features a bulkier ester group, which could enhance metabolic stability but reduce aqueous solubility. Pricing data for this compound ranges from $237.00 (1 mg) to $482.00 (50 mg) .
- Benzyloxyacetate and Ethoxyacetate Esters :
Derivatives like benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate (CAS: 859658-49-4) and ethyl analogs introduce aromatic or alkyl-oxyacetate chains. These modifications may tailor compounds for specific applications, such as fluorescent probes or drug delivery systems .
Data Table: Key Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate | 896033-55-9 | C23H19NO7 | 421.40 | Ethoxy, dimethylcarbamate |
| 8-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl acetate | 855774-21-9 | C21H14O7 | 378.34 | Methoxy, acetate |
| 8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl 2-methylpropanoate | N/A | C23H18O7 | 406.38 | Ethoxy, 2-methylpropanoate |
| Benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate | 859658-49-4 | C28H20O9 | 500.45 | Methoxy, benzyloxyacetate |
| Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate | 859134-37-5 | C24H18O9 | 450.40 | Methoxy, ethoxyacetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
